1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: is an organic compound that belongs to the class of pyrimidine derivatives. This compound features a cyclobutyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and a carboxylic acid group at position 5 of the pyrimidine ring. The presence of two oxo groups at positions 2 and 4 further characterizes its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate starting materials to form the pyrimidine ring. This can be achieved through the reaction of urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the cyclobutyl and methyl groups can be accomplished through substitution reactions. For instance, alkylation of the pyrimidine ring with cyclobutyl halides and methyl halides in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group at position 5 can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Compounds with different substituents replacing the cyclobutyl or methyl groups.
Esterification Products: Esters of the carboxylic acid group.
Scientific Research Applications
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the cyclobutyl and methyl groups.
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the cyclobutyl group.
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the methyl group.
Uniqueness
1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of both cyclobutyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-cyclobutyl-3-methyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-11-8(13)7(9(14)15)5-12(10(11)16)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
AZHRNNNAZMYSMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2CCC2)C(=O)O |
Origin of Product |
United States |
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